7-Chloro-1-(3-methoxy-4-propoxyphenyl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
7-Chloro-1-(3-methoxy-4-propoxyphenyl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-1-(3-methoxy-4-propoxyphenyl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. The process begins with the preparation of the core chromeno[2,3-c]pyrrole structure, followed by the introduction of the thiazolyl and phenyl groups. The final step involves the chlorination of the compound to achieve the desired product. Reaction conditions often include the use of specific catalysts, solvents, and temperature controls to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Quality control measures, such as chromatography and spectroscopy, are employed to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-1-(3-methoxy-4-propoxyphenyl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and pH are carefully controlled to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties.
Scientific Research Applications
7-Chloro-1-(3-methoxy-4-propoxyphenyl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:
Chemistry: The compound is studied for its reactivity and potential as a building block for more complex molecules.
Biology: Researchers investigate its interactions with biological molecules and its potential as a biochemical probe.
Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Its unique structure makes it a candidate for use in materials science, such as the development of novel polymers or coatings.
Mechanism of Action
The mechanism of action of 7-Chloro-1-(3-methoxy-4-propoxyphenyl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of use. For example, in medicinal applications, the compound may inhibit certain enzymes involved in disease processes, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Benzyloxy-3-methoxy-phenyl)-3-(3,4,5-trimethoxy-phenyl)-propan-1-one
- 1-(3-Chloro-4-methylphenyl)-3-(4-cyanophenyl)urea
Uniqueness
Compared to similar compounds, 7-Chloro-1-(3-methoxy-4-propoxyphenyl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione stands out due to its unique combination of functional groups and structural features
Properties
Molecular Formula |
C24H19ClN2O5S |
---|---|
Molecular Weight |
482.9 g/mol |
IUPAC Name |
7-chloro-1-(3-methoxy-4-propoxyphenyl)-2-(1,3-thiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C24H19ClN2O5S/c1-3-9-31-17-6-4-13(11-18(17)30-2)20-19-21(28)15-12-14(25)5-7-16(15)32-22(19)23(29)27(20)24-26-8-10-33-24/h4-8,10-12,20H,3,9H2,1-2H3 |
InChI Key |
KPVSDTHGRQTEDO-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C2C3=C(C(=O)N2C4=NC=CS4)OC5=C(C3=O)C=C(C=C5)Cl)OC |
Origin of Product |
United States |
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